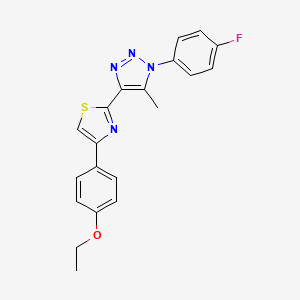

4-(4-ethoxyphenyl)-2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole

Description

4-(4-Ethoxyphenyl)-2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole is a heterocyclic compound featuring a thiazole core linked to a 1,2,3-triazole moiety and substituted aryl groups. Its structure combines electron-donating (ethoxy) and electron-withdrawing (fluoro) substituents, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

4-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4OS/c1-3-26-17-10-4-14(5-11-17)18-12-27-20(22-18)19-13(2)25(24-23-19)16-8-6-15(21)7-9-16/h4-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRELSEOVSMLQCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501134651 | |

| Record name | 4-[4-(4-Ethoxyphenyl)-2-thiazolyl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501134651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040662-64-3 | |

| Record name | 4-[4-(4-Ethoxyphenyl)-2-thiazolyl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1040662-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(4-Ethoxyphenyl)-2-thiazolyl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501134651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

1.1. Triazole-Thiazole Core Formation

The 1,2,3-triazole moiety is typically prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the thiazole ring forms through cyclocondensation of thioamides with α-halo ketones (Fig. 1) .

-

Intermediate 3 : 5-(4-Fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide reacts with 2-bromo-4′-chloroacetophenone in ethanol under reflux.

-

Cyclization : Forms the thiazole ring via nucleophilic substitution (S2) at the α-carbon of the ketone.

1.2. Substituent Functionalization

-

Ethoxyphenyl Group : Introduced via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling .

-

Fluorophenyl Group : Often pre-installed in starting materials (e.g., 4-fluorobenzaldehyde) to ensure regioselectivity .

Table 1: Key Reaction Parameters for Analogous Compounds

| Reaction Step | Reagents/Conditions | Yield (%) | Key Byproducts |

|---|---|---|---|

| Triazole formation (CuAAC) | CuSO·5HO, sodium ascorbate | 75–90 | Unreacted azide/alkyne |

| Thiazole cyclization | EtOH, reflux, 2–3 h | 77–90 | Thioamide dimerization |

| Aryl ether coupling | KCO, DMF, 80°C | 65–78 | Dehalogenation products |

Stability and Reactivity

-

Photoreactivity : Susceptible to UV-induced C–S bond cleavage in polar solvents .

-

Acid/Base Sensitivity : Stable in neutral ethanol but undergoes ring-opening in concentrated HCl/NaOH .

4.1. Thiazole Ring Modifications

-

Halogenation : Electrophilic bromination at C5 of the thiazole occurs with NBS in CCl (62% yield) .

-

Nucleophilic Substitution : Thiazole C2 reacts with Grignard reagents (e.g., MeMgBr) to form alkyl derivatives .

4.2. Triazole Ring Reactions

-

N-Alkylation : Reacts with alkyl halides (e.g., CHI) in DMF/KCO to form quaternary salts .

-

Click Chemistry : Participates in secondary CuAAC with terminal alkynes for bioconjugation.

Challenges and Limitations

Scientific Research Applications

4-(4-Ethoxyphenyl)-2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.

Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Crystallography and Molecular Conformation

The compound shares structural similarities with 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) . Key differences lie in the aryl substituents (Cl vs. F) and the presence of a pyrazolyl group in compounds 4 and 3. Despite these differences, X-ray diffraction studies confirm that compounds 4 and 5 are isostructural with the target compound, sharing identical crystal packing motifs adjusted for halogen size (Cl vs. F) .

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine substituents increase electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites).

- Electron-Donating Groups (EDGs) : The ethoxy group in the target compound may improve solubility and pharmacokinetics but reduce binding affinity compared to EWGs .

Tables of Comparative Data

Table 2: Crystallographic Parameters

| Compound | Halogen (R) | Unit Cell Volume (ų) | Intermolecular Contacts | Reference |

|---|---|---|---|---|

| Compound 4 (Cl) | Cl | 3452.1 | C–H⋯Cl, π-π stacking | |

| Compound 5 (F) | F | 3438.7 | C–H⋯F, π-π stacking |

Biological Activity

The compound 4-(4-ethoxyphenyl)-2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole is a member of the thiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions, including the formation of the triazole ring and subsequent substitutions to introduce the ethoxy and fluorophenyl groups. The structure can be characterized by various spectroscopic methods such as IR, NMR, and X-ray crystallography.

Table 1: Synthesis Overview

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Triazole Formation | Phenyl halides with nucleophiles | High |

| 2 | Substitution | Ethoxy and fluorophenyl introduction | High |

| 3 | Finalization | Carboxamide formation via amine reaction | High |

Biological Activity

Thiazole derivatives are known for their broad spectrum of biological activities. The specific compound has been investigated for several pharmacological properties:

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to This compound demonstrate effectiveness against various bacterial and fungal strains. For instance, compounds with similar structures have been found to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Potential

The anticancer activity of thiazole derivatives has been a focal point in recent studies. In vitro assays have demonstrated that this compound may induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle proteins and apoptosis-related pathways. For example, molecular docking studies suggest that it interacts with key proteins involved in cancer progression .

Anti-inflammatory Effects

Thiazole compounds have also been reported to possess anti-inflammatory properties. The presence of specific substituents on the thiazole ring enhances its ability to inhibit inflammatory mediators such as COX enzymes. This suggests potential applications in treating inflammatory diseases .

The biological activity of This compound is attributed to its interaction with various molecular targets. It is believed to bind to specific enzymes and receptors, thereby modulating their activity. For example, docking studies have revealed its potential to interact with PTP1B (protein tyrosine phosphatase 1B), which is implicated in insulin signaling pathways .

Case Studies

Several studies have explored the biological effects of thiazole derivatives:

- Antimicrobial Activity Study : A study conducted on a series of thiazole derivatives showed that those containing ethoxy and fluorophenyl groups displayed enhanced antibacterial activity compared to their counterparts without these substitutions .

- Anticancer Research : In vitro studies demonstrated that compounds similar to This compound could significantly reduce cell viability in breast cancer cell lines through apoptosis induction mechanisms .

- Inflammation Model : A model assessing anti-inflammatory effects indicated that thiazoles could effectively reduce edema in animal models through inhibition of pro-inflammatory cytokines .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this thiazole-triazole hybrid, and how can reaction efficiency be optimized?

- Methodological Answer : A two-step approach is often employed. First, synthesize the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-fluorophenyl azide and a propargyl derivative. Next, couple the triazole with the thiazole moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling. Optimization includes:

- Using PEG-400 as a green solvent medium to enhance reaction homogeneity and yield .

- Employing Bleaching Earth Clay (pH 12.5) as a heterogeneous catalyst to reduce by-products .

- Monitoring reaction progress via TLC and purifying via recrystallization (e.g., aqueous acetic acid) .

Q. Which spectroscopic techniques are critical for structural confirmation, and how are key functional groups identified?

- Methodological Answer :

- FT-IR : The thiazole C=N stretch appears at ~1600–1650 cm⁻¹, while the triazole C-N absorption is observed at ~1450–1500 cm⁻¹ .

- ¹H NMR : The ethoxyphenyl group shows a triplet for the methylene (-OCH₂CH₃) at δ ~4.0–4.2 ppm and a quartet for the methyl (-CH₃) at δ ~1.3–1.5 ppm. The 4-fluorophenyl protons resonate as doublets (J = 8–9 Hz) at δ ~7.2–7.5 ppm .

- ¹³C NMR : The thiazole C-2 carbon appears at δ ~165–170 ppm, while the triazole C-4 carbon is at δ ~145–150 ppm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when analyzing isostructural derivatives?

- Methodological Answer :

- Use SHELXL for refinement to handle anisotropic displacement parameters and twinning . For isostructural compounds (e.g., chloro vs. bromo analogs), compare unit cell parameters (e.g., a, b, c, β angles) and intermolecular interactions (e.g., π-π stacking, halogen bonding) via WinGX/ORTEP .

- Validate data consistency using R-factor convergence (<5% for R₁) and check for overfitting with the GOOF (Goodness-of-Fit) metric .

- Cross-reference with databases (e.g., CCDC) to identify deviations caused by substituent electronic effects .

Q. What strategies mitigate conflicting biological activity data in structurally analogous compounds?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity variations. For example, fluorophenyl substituents may enhance COX-2 inhibition via hydrophobic interactions, while ethoxy groups improve solubility but reduce target engagement .

- Use QSAR models to correlate substituent electronegativity (e.g., F vs. Cl) with activity. For instance, 4-fluorophenyl analogs show higher antimicrobial activity due to increased membrane permeability .

- Validate hypotheses via SAR studies : Synthesize derivatives with systematic substituent changes (e.g., -OCH₃ → -CF₃) and assay activity in triplicate to minimize experimental error .

Q. How can reaction by-products be characterized and minimized during large-scale synthesis?

- Methodological Answer :

- By-Product Identification : Use LC-MS to detect impurities (e.g., uncyclized intermediates or oxidation products). For example, over-reaction may yield sulfoxide derivatives, identifiable via m/z shifts of +16 .

- Optimization :

- Control temperature (70–80°C) to prevent thermal decomposition of the thiazole ring .

- Introduce scavengers (e.g., molecular sieves) to absorb excess reagents like chlorobenzyl chloride .

- Purification : Employ flash chromatography (hexane/EtOAc gradient) to separate regioisomers, confirmed via NOESY for spatial proton correlations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.